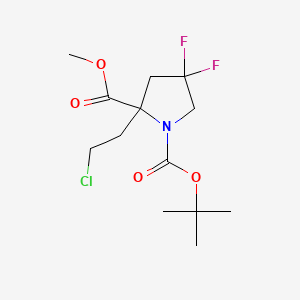
Methyl 1-Boc-2-(2-chloroethyl)-4,4-difluoropyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-Boc-2-(2-chloroethyl)-4,4-difluoropyrrolidine-2-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chloroethyl side chain, and two fluorine atoms on the pyrrolidine ring. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-Boc-2-(2-chloroethyl)-4,4-difluoropyrrolidine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with N-tert-butyl pyrrolecarboxylate as the starting material.
Lithiation and Proton Removal: The starting material undergoes lithiation and proton removal.
Reaction with Ethylene Oxide: The lithiated intermediate reacts with ethylene oxide to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-Boc-2-(2-chloroethyl)-4,4-difluoropyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Deprotection: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolidine derivatives, while deprotection results in the free amine form of the compound.
Applications De Recherche Scientifique
Methyl 1-Boc-2-(2-chloroethyl)-4,4-difluoropyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of pharmaceutical compounds, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 1-Boc-2-(2-chloroethyl)-4,4-difluoropyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The fluorine atoms enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1-Boc-2-(2-bromoethyl)-4,4-difluoropyrrolidine-2-carboxylate: Similar structure but with a bromoethyl group instead of chloroethyl.
Methyl 1-Boc-2-(2-iodoethyl)-4,4-difluoropyrrolidine-2-carboxylate: Contains an iodoethyl group.
Methyl 1-Boc-2-(2-fluoroethyl)-4,4-difluoropyrrolidine-2-carboxylate: Features a fluoroethyl group.
Uniqueness
Methyl 1-Boc-2-(2-chloroethyl)-4,4-difluoropyrrolidine-2-carboxylate is unique due to the presence of both chloroethyl and difluoropyrrolidine moieties. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and research applications.
Propriétés
Formule moléculaire |
C13H20ClF2NO4 |
|---|---|
Poids moléculaire |
327.75 g/mol |
Nom IUPAC |
1-O-tert-butyl 2-O-methyl 2-(2-chloroethyl)-4,4-difluoropyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H20ClF2NO4/c1-11(2,3)21-10(19)17-8-13(15,16)7-12(17,5-6-14)9(18)20-4/h5-8H2,1-4H3 |
Clé InChI |
UCZDGSYZMQTBHF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CC1(CCCl)C(=O)OC)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


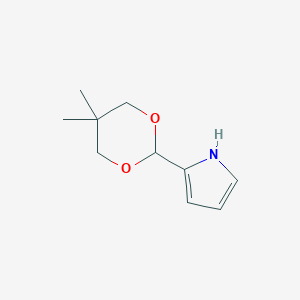
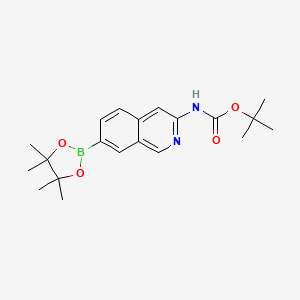

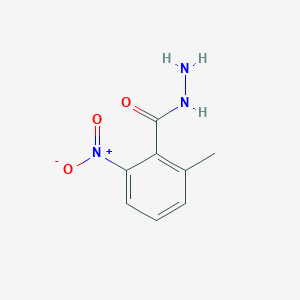
![tert-Butyl 2-[(3R,5R,6S)-4-Cbz-2-oxo-5,6-diphenylmorpholin-3-yl]acetate](/img/structure/B13670527.png)

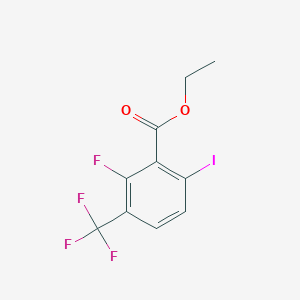
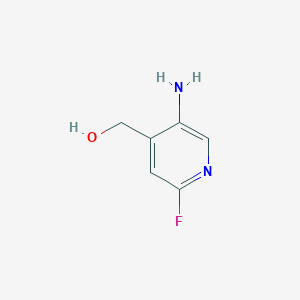
![(Z)-2-[(Z)-Dec-4-en-1-yl]dodec-6-enenitrile](/img/structure/B13670553.png)
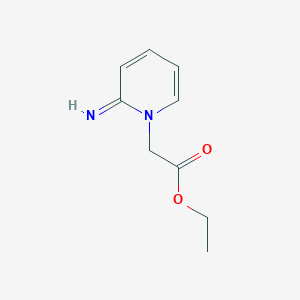
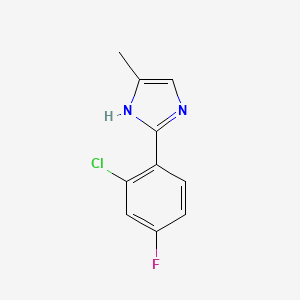
![2-(2-Bromophenyl)-8-chloroimidazo[1,2-a]pyridine](/img/structure/B13670558.png)
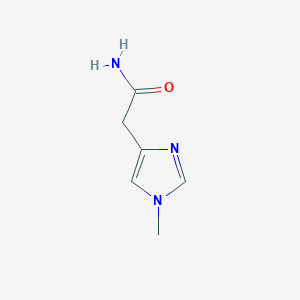
![2,7-Dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B13670566.png)
